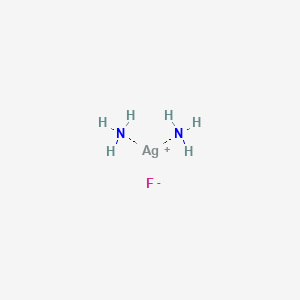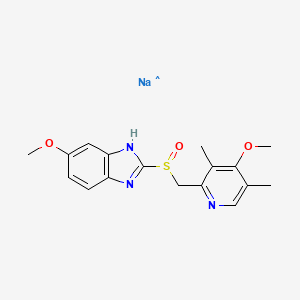
Omeprazole sodium
概要
説明
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
科学的研究の応用
Chromatographic Analysis
Omeprazole sodium, a selective inhibitor of gastric acid secretion, has been analyzed using chromatographic procedures for determination in urine and serum samples. This method involves direct injection and UV detection, providing a resolution suitable for physiological samples and pharmaceutical formulations (Rambla-Alegre et al., 2009).
UV Spectrophotometric Method
A UV spectrophotometric method for the assay of omeprazole has been developed, based on its ultraviolet absorbance maxima at about 217.80 nm wavelength. This method is validated for linearity, accuracy, precision, specificity, ruggedness, and robustness, making it suitable for routine quality control analysis of omeprazole (BijuV et al., 2018).
Compatibility with Mannitol
Studies have investigated the compatibility of omeprazole sodium isomers with mannitol, a major excipient in omeprazole formulations. Differential scanning calorimetry (DSC), attenuated total reflectance (ATR) infrared spectroscopy, and localized thermal analysis (LTA) suggest interactions between mannitol and R-omeprazole sodium that may affect bioavailability (Agatonovic-Kustrin et al., 2008).
Stability Studies
The stability of omeprazole in various formulations, such as SyrSpend SF Alka (reconstituted), has been studied to determine its shelf life under specific conditions. This research is crucial for ensuring the effectiveness of compounded omeprazole suspensions (Whaley et al., 2012).
Ecotoxicity Assessment
Research on the ecotoxicity of omeprazole indicates its potential acute toxicity on marine microalgae, affecting pH homeostasis and resulting in rapid cell death at high concentrations. This highlights the environmental impact of omeprazole as a pharmaceutical contaminant (Seoane et al., 2017).
Spectrofluorimetric Analysis
A spectrofluorimetric method for determining omeprazole in pharmaceutical formulations has been developed. This method is based on fluorescence quenching of a complex, allowing for a simple and selective determination of omeprazole in capsule formulations (Shaghaghi et al., 2008).
Solid-State Characterization
Omeprazole sodium's physical characteristics have been extensively studied using thermal analysis, spectroscopy, and X-ray powder diffraction. These studies are vital for understanding its physical and chemical properties, crucial for drug development and formulation (Murakami et al., 2009).
特性
製品名 |
Omeprazole sodium |
|---|---|
分子式 |
C17H19N3NaO3S |
分子量 |
368.4 g/mol |
InChI |
InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20); |
InChIキー |
HVAJOLFRLWQQQL-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



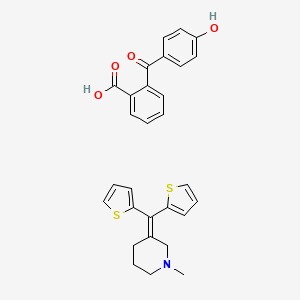

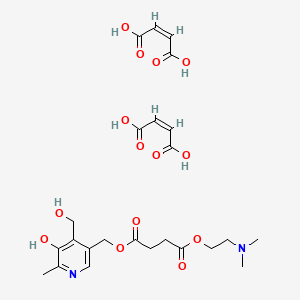
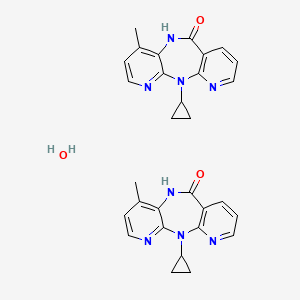
![[3H]azietomidate](/img/structure/B1241571.png)
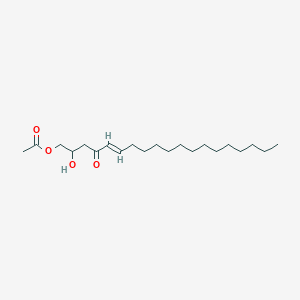


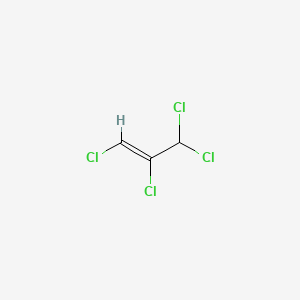
![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide](/img/structure/B1241580.png)


